molecular formula C18H21NO5S B11077116 [4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetic acid

[4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetic acid

Cat. No.: B11077116
M. Wt: 363.4 g/mol
InChI Key: KDLBYDDUMWMHPC-UHFFFAOYSA-N
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Description

[4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetic acid is an organic compound characterized by its complex structure, which includes a methoxy group, a sulfonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyacetophenone and isopropyl bromide.

    Formation of Intermediate: The first step involves the alkylation of 4-methoxyacetophenone with isopropyl bromide in the presence of a base like potassium carbonate to form 4-methoxy-3-(propan-2-yl)acetophenone.

    Sulfonylation: The intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine to yield [4-methoxy-3-(propan-2-yl)phenyl]sulfonyl chloride.

    Amination: The sulfonyl chloride is reacted with 4-aminophenylacetic acid in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium iodide in acetone for halogenation or ammonia for amination.

Major Products

    Oxidation: Formation of 4-hydroxy-3-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetic acid.

    Reduction: Formation of [4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfanyl}amino)phenyl]acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound might be explored for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, the sulfonyl group is a common feature in many drugs, suggesting that this compound could be modified to enhance its pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The sulfonyl group could form strong interactions with amino acid residues in proteins, while the methoxy group might enhance its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    [4-Methoxyphenyl]acetic acid: Lacks the sulfonyl and isopropyl groups, making it less versatile in chemical reactions.

    [4-Sulfonylphenyl]acetic acid: Lacks the methoxy and isopropyl groups, which might reduce its biological activity.

    [4-({[4-Methoxyphenyl]sulfonyl}amino)phenyl]acetic acid: Similar but lacks the isopropyl group, which could affect its chemical and biological properties.

Uniqueness

[4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetic acid is unique due to the combination of its functional groups. The presence of both a methoxy group and a sulfonyl group, along with the isopropyl substitution, provides a unique set of chemical properties that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its potential applications

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[4-[(4-methoxy-3-propan-2-ylphenyl)sulfonylamino]phenyl]acetic acid

InChI

InChI=1S/C18H21NO5S/c1-12(2)16-11-15(8-9-17(16)24-3)25(22,23)19-14-6-4-13(5-7-14)10-18(20)21/h4-9,11-12,19H,10H2,1-3H3,(H,20,21)

InChI Key

KDLBYDDUMWMHPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O)OC

Origin of Product

United States

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